Ethyl 2-amino-8-fluoroquinoline-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-8-fluoroquinoline-3-carboxylate typically involves the reaction of 2-amino-8-fluoroquinoline with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-8-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines. These products have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
Ethyl 2-amino-8-fluoroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its use in developing new antibiotics and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-8-fluoroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Similar Compounds
- Norfloxacin
- Ciprofloxacin
- Ofloxacin
- Levofloxacin
Uniqueness
Ethyl 2-amino-8-fluoroquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes .
Properties
Molecular Formula |
C12H11FN2O2 |
---|---|
Molecular Weight |
234.23 g/mol |
IUPAC Name |
ethyl 2-amino-8-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)8-6-7-4-3-5-9(13)10(7)15-11(8)14/h3-6H,2H2,1H3,(H2,14,15) |
InChI Key |
LGEMQXVYUIIWBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2F)N |
Origin of Product |
United States |
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